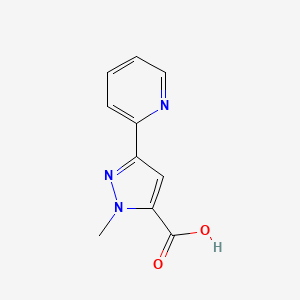

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 915139-44-5) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a pyridin-2-yl moiety at position 3, and a carboxylic acid group at position 3. This compound has a molecular weight of 198.61 g/mol and is notable for its role as a precursor in synthesizing bioactive derivatives, such as benzoxaborole-based therapeutics targeting visceral leishmaniasis . Its synthesis typically involves coupling reactions using activating agents like HATU and bases such as DIPEA .

Properties

IUPAC Name |

2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSQNZNTVNGSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207827 | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334017-23-1 | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334017-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazole and pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Electronic Effects : The pyridin-2-yl group in the target compound enhances hydrogen-bonding capacity and aromatic π-π stacking, critical for protein binding in antiprotozoal applications . In contrast, the trifluoromethyl group in the CF₃-substituted analog increases lipophilicity, favoring blood-brain barrier penetration .

- Acid Strength : The carboxylic acid at position 5 (common across analogs) facilitates salt formation and solubility modulation, crucial for pharmacokinetics .

Critical Analysis of Limitations and Opportunities

- Regulatory Challenges : Fluorinated and chlorinated derivatives may face stricter environmental regulations due to persistence concerns .

- Opportunities : Hybridizing the pyridin-2-yl group with trifluoromethyl substituents could yield compounds with dual advantages of target affinity and bioavailability.

Biological Activity

1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 334017-23-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound features a pyrazole ring fused with a pyridine ring, contributing to its unique chemical properties. Below are the key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.19 g/mol |

| Boiling Point | 439.0 ± 35.0 °C (Predicted) |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.67 ± 0.19 (Predicted) |

Synthesis

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors, such as the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic or basic conditions. This compound serves as a building block for more complex heterocyclic compounds.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. Various studies have demonstrated its effectiveness against multiple cancer cell lines:

- In vitro Studies : The compound has shown antiproliferative effects on breast cancer cells (MDA-MB-231), liver cancer cells (HepG2), and several other types such as lung and prostate cancers .

- In vivo Studies : Animal models have confirmed the antitumor activity of this compound, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is believed to involve interaction with specific molecular targets, such as enzymes and receptors that play critical roles in cellular signaling pathways. This interaction can lead to modulation of cellular processes, including apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study highlighted that compounds containing the pyrazole structure could inhibit the growth of various cancer cell types, demonstrating significant antiproliferation activity both in vitro and in vivo .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties, showing promising results against Gram-positive and Gram-negative bacteria, which could lead to new antibiotic developments .

- Molecular Modeling Studies : Advanced molecular modeling techniques have been employed to predict the interactions between this compound and its biological targets, providing insights into optimizing its structure for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the pyrazole core via cyclocondensation and (2) introducing the pyridin-2-yl group via cross-coupling. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with hydrazine derivatives (e.g., methylhydrazine) under reflux in ethanol to form the pyrazole ester intermediate.

- Suzuki-Miyaura Coupling : The pyrazole boronic ester intermediate reacts with 2-bromopyridine using Pd(PPh₃)₄ as a catalyst (2–5 mol%), K₃PO₄ as a base, and degassed DMF/H₂O (3:1) at 80°C for 12–24 hours .

- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH (2M) in THF/H₂O (1:1) at 60°C for 6 hours .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹) confirm the functional groups.

- NMR : Pyridin-2-yl protons appear as a doublet of doublets (δ 7.5–8.5 ppm), while the pyrazole C5 proton resonates as a singlet (δ 6.2–6.8 ppm). The methyl group on the pyrazole N1 appears as a singlet (δ 3.8–4.0 ppm) .

- LC-MS : The molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., 219.2 g/mol for C₁₀H₉N₃O₂).

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and weakly acidic/basic aqueous solutions. For biological assays:

- Prepare a stock solution in DMSO (10–50 mM) and dilute with PBS (pH 7.4) containing 0.1% Tween-80 to avoid precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance coupling efficiency. Evidence shows Pd(PPh₃)₄ yields >75% in DMF/H₂O .

- Solvent Optimization : Use degassed solvents to prevent Pd oxidation. A 3:1 DMF/H₂O ratio improves boronic acid solubility while maintaining catalytic activity.

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

Q. How can contradictions in NMR data for pyridyl-proton environments be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can differentiate pyridyl C–H couplings from pyrazole protons.

- X-ray Crystallography : Use single-crystal diffraction to confirm the spatial arrangement of the pyridin-2-yl group. employed this to resolve structural ambiguities in a chloro-substituted analog .

Q. What strategies improve aqueous solubility for formulation in biological assays?

- Methodological Answer :

- Salt Formation : React the carboxylic acid with NaOH or KOH to form sodium/potassium salts, increasing water solubility (e.g., 5–10 mM in PBS) .

- Co-solvent Systems : Use DMSO:PBS (1:9) or cyclodextrin-based formulations to stabilize the compound in aqueous media.

Q. How can computational modeling aid in predicting biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Align the pyridin-2-yl and carboxylic acid groups with active-site residues.

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.